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The Role of ALB-127158(a) in Energy Homeostasis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a key G-protein coupled receptor implicated in the regulation of energy homeostasis. Preclinical studies in rodent models of obesity demonstrated the potential of ALB-127158(a) to induce significant and sustained weight loss, primarily through a reduction in food intake and a preferential loss of fat mass. Phase I clinical trials in human volunteers confirmed its safety and tolerability, with preliminary evidence of efficacy in modulating appetite. However, the development of ALB-127158(a) for the treatment of obesity was discontinued due to insufficient central nervous system exposure at the predicted therapeutic doses. This technical guide provides a comprehensive overview of the available preclinical and clinical data on ALB-127158(a), detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols employed in its evaluation.

Introduction: The MCH System and Energy Homeostasis

The melanin-concentrating hormone (MCH) system is a critical neuroendocrine pathway that governs energy balance, feeding behavior, and body weight.[1] MCH, a cyclic neuropeptide produced in the lateral hypothalamus, exerts its effects through two G-protein coupled receptors: MCHR1 and MCHR2.[2] In rodents, only MCHR1 is expressed, making it a key



target for pharmacological intervention in obesity research.[1] Activation of MCHR1 by MCH is orexigenic, promoting food intake and weight gain.[3] Conversely, antagonism of MCHR1 has been shown to reduce food intake and body weight, highlighting its therapeutic potential for the treatment of obesity.[3]

ALB-127158(a) was developed as a potent and selective antagonist of MCHR1, with the aim of providing a novel therapeutic option for obesity by centrally modulating energy homeostasis.

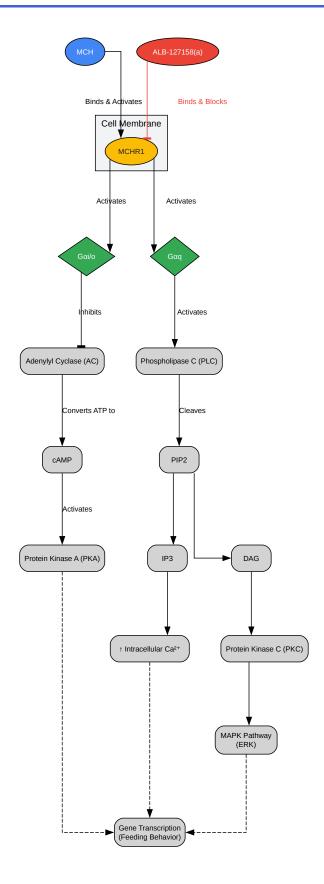
Mechanism of Action: MCHR1 Antagonism

ALB-127158(a) functions as a competitive antagonist at the MCHR1 receptor.[4] It binds to the receptor with high affinity, preventing the endogenous ligand, MCH, from binding and initiating downstream signaling cascades.[4]

MCHR1 Signaling Pathways

MCHR1 couples to multiple G-protein subtypes, primarily G α i/o and G α q, leading to diverse intracellular responses. By blocking MCH binding, **ALB-127158(a)** inhibits these signaling pathways.





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MCHR1 Signaling Pathway and the Action of ALB-127158(a).



Preclinical Data

Preclinical studies in rodent models of diet-induced obesity (DIO) provided strong evidence for the anti-obesity effects of **ALB-127158(a)**.

Quantitative In Vivo Efficacy

The following table summarizes the key findings from preclinical studies with ALB-127158(a).

| Animal Model | Diet | Compound Administration | Key Findings |
|--------------|-------------------------------|--------------------------------------|---|
| Mouse | Diet-Induced Obesity (DIO) | 5-15 mg/kg, twice daily (bid) | Significant and sustained decrease in body weight and food intake.[5] |
| Mouse | Diet-Induced Obesity (DIO) | Not specified | Up to 18% weight loss after 28 days of administration.[5] |
| Mouse | Diet-Induced Obesity (DIO) | Not specified | Preferential reduction in fat stores.[5] |
| Mouse | Diet-Induced Obesity (DIO) | Not specified | Significant improvements in glucose tolerance.[5] |
| Rat | High-Fat Diet (HFD) | As low as 1.25 mg/kg, orally (po) | Significant weight loss and reduction in food intake. |
| Rat | High-Fat Diet (HFD) | > 1.25 mg/kg, orally (po) | Weight loss of over 6%. |
| Rat | High-Fat Diet (HFD) | 10 mg/kg, orally (po) | Maximal weight loss of about 10%. |

Clinical Data



ALB-127158(a) progressed to Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in human subjects.[5]

Phase I Clinical Trial Design

The Phase I program consisted of three parts:

- Single Ascending Dose (SAD): Conducted in lean healthy male volunteers (BMI ≤ 25).[5]
- Fed/Fasted Crossover: Conducted in overweight healthy male volunteers (BMI ≥ 27).[5]
- Multiple Ascending Dose (MAD): A 14-day study in overweight healthy male volunteers. [5][6]

Safety and Tolerability

ALB-127158(a) was found to be safe and well-tolerated in both the SAD and MAD studies.[5] [6] The most commonly reported adverse events were mild, and there was no clear dose-dependent relationship.[5] Notably, there were no drug-related changes in cardiovascular parameters or sleep patterns.[5]

Pharmacokinetics

| Parameter | Value | Subject Population |
|--------------------------------------|---------------|------------------------------------|
| Time to Maximum Concentration (tmax) | 1 - 3 hours | Lean and overweight/obese subjects |
| Half-life (t1/2) - Single Dose | 18 - 21 hours | Lean and overweight/obese subjects |
| Half-life (t1/2) - Multiple Doses | ~26 hours | Overweight/obese subjects |
| Time to Steady State | 6 - 8 days | Overweight/obese subjects |

Preliminary Efficacy

The most frequently reported event in both the SAD and MAD studies was a loss of appetite.[5] Furthermore, reductions in self-reported "hunger" and "desire to eat" were observed, along with a decrease in test meal consumption.[5] However, these effects on appetite were only seen at doses higher than those predicted from preclinical studies.[7]



Reason for Discontinuation

Despite the promising safety profile and preliminary efficacy signals, the clinical development of **ALB-127158(a)** for obesity was terminated.[3] A subsequent study of cerebrospinal fluid (CSF) levels of the compound indicated lower than anticipated brain exposure in humans compared to preclinical models.[7] This insufficient central nervous system penetration was deemed unlikely to produce a robust and clinically meaningful weight loss effect at safe doses.

Experimental Protocols

The following sections provide an overview of the types of experimental protocols used to evaluate MCHR1 antagonists like **ALB-127158(a)**.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the MCHR1 receptor.

- Receptor Preparation: Cell membranes are prepared from a stable cell line overexpressing the human MCHR1 (e.g., HEK293 or CHO cells).
- Assay Buffer: A typical buffer would be 25 mM HEPES (pH 7.4) containing 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.
- Radioligand: A commonly used radioligand is [1251]-[Phe13, Tyr19]-MCH.
- Procedure: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together.
- Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.
- Data Analysis: The IC50 value (the concentration of the antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.



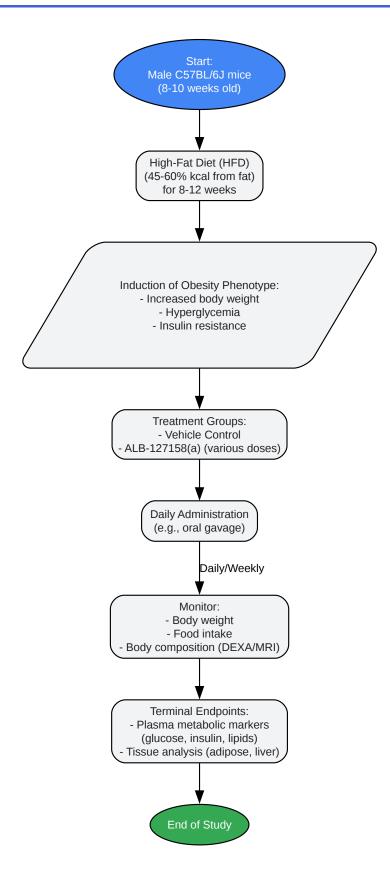
These assays measure the ability of an antagonist to block the downstream signaling of MCHR1 activation.

- Calcium Mobilization Assay (Gαq pathway):
 - Cell Culture: MCHR1-expressing cells are plated in a multi-well plate.
 - Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Procedure: Cells are pre-incubated with the antagonist at various concentrations, followed by stimulation with a fixed concentration of MCH.
 - Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
 - Data Analysis: The IC50 value is determined by plotting the inhibition of the MCH-induced calcium response against the antagonist concentration.[8]
- cAMP Assay (Gαi pathway):
 - Cell Culture: MCHR1-expressing cells are plated in a multi-well plate.
 - Procedure: Cells are pre-treated with the antagonist at various concentrations. They are then stimulated with forskolin (to activate adenylyl cyclase) in the presence of a phosphodiesterase inhibitor and a fixed concentration of MCH.
 - Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).
 - Data Analysis: The IC50 of the antagonist is determined by plotting the reversal of MCHmediated inhibition of cAMP production against the antagonist concentration.[8]

In Vivo Models

This model is used to evaluate the efficacy of anti-obesity compounds in a physiologically relevant context.





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